Methyl 2-cyclopropyloxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-cyclopropyloxirane-2-carboxylate is an organic compound that features a cyclopropyl group attached to an oxirane ring, which is further connected to a carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyclopropyloxirane-2-carboxylate typically involves the reaction of cyclopropylcarbinol with an appropriate oxidizing agent to form the oxirane ring. This is followed by esterification with methanol to yield the final product. The reaction conditions often require the presence of a catalyst, such as a tertiary amine, to facilitate the ring-opening and subsequent esterification processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-cyclopropyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Methyl 2-cyclopropyloxirane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals, coatings, and adhesives .
Wirkmechanismus
The mechanism of action of methyl 2-cyclopropyloxirane-2-carboxylate involves the ring-opening of the oxirane group, which can interact with various molecular targets. The carboxylate ester group can participate in esterification and transesterification reactions, further modifying the compound’s activity. The molecular pathways involved include nucleophilic attack on the oxirane ring and subsequent rearrangements .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl oxirane-2-carboxylate: Similar structure but lacks the cyclopropyl group.
Cyclopropylcarbinol: Contains the cyclopropyl group but lacks the oxirane and carboxylate ester functionalities.
2-Cyclopropyloxirane: Contains the cyclopropyl and oxirane groups but lacks the carboxylate ester functionality .
Uniqueness
Methyl 2-cyclopropyloxirane-2-carboxylate is unique due to the combination of the cyclopropyl, oxirane, and carboxylate ester groups in a single molecule
Eigenschaften
Molekularformel |
C7H10O3 |
---|---|
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
methyl 2-cyclopropyloxirane-2-carboxylate |
InChI |
InChI=1S/C7H10O3/c1-9-6(8)7(4-10-7)5-2-3-5/h5H,2-4H2,1H3 |
InChI-Schlüssel |
XCXPMOVYRNEEAF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CO1)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.